![molecular formula C12H12O B14360629 1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene CAS No. 91224-58-7](/img/structure/B14360629.png)
1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene is an organic compound that features a benzene ring substituted with an ethynyl group and a prop-2-en-1-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene typically involves the following steps:
Formation of the Ethynyl Group: This can be achieved through the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Prop-2-en-1-yloxy Methyl Group: This step can be carried out using a Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide under basic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The prop-2-en-1-yloxy methyl group can be targeted for nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated benzene derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes.
Scientific Research Applications
1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the prop-2-en-1-yloxy methyl group can form hydrogen bonds and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
1-Ethynyl-3-(propan-2-yl)benzene: Similar structure but with a propan-2-yl group instead of the prop-2-en-1-yloxy methyl group.
1-Methyl-3-(prop-1-en-2-yl)benzene: Features a methyl group and a prop-1-en-2-yl group on the benzene ring.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a methoxy group and a prop-2-yn-1-yloxy group.
Uniqueness: 1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene is unique due to the combination of its ethynyl and prop-2-en-1-yloxy methyl groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
91224-58-7 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-ethynyl-3-(prop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C12H12O/c1-3-8-13-10-12-7-5-6-11(4-2)9-12/h2-3,5-7,9H,1,8,10H2 |
InChI Key |
HDCDLOHLMJMYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1=CC(=CC=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


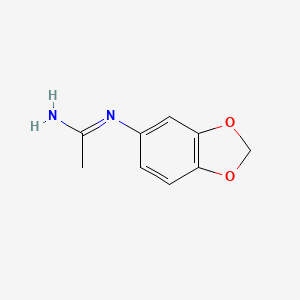
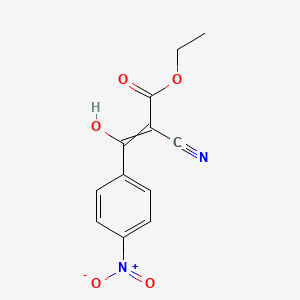


![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

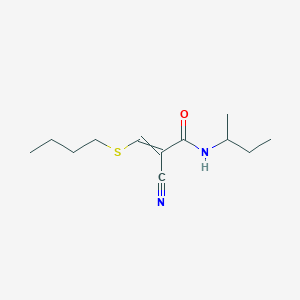
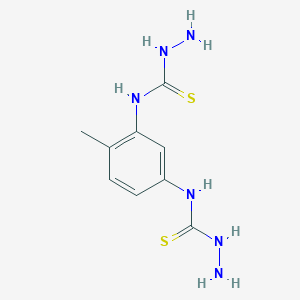
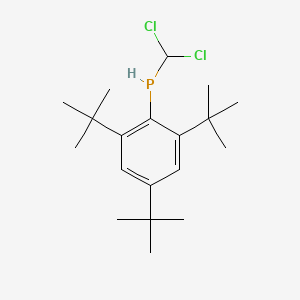
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
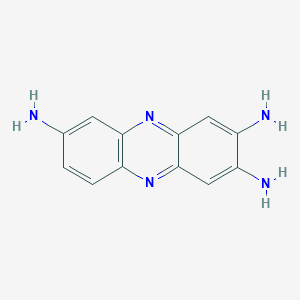
![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)
